molecular formula C14H12F3NO B13623736 2-Benzyloxy-4-trifluoromethylphenylamine

2-Benzyloxy-4-trifluoromethylphenylamine

Cat. No.: B13623736
M. Wt: 267.25 g/mol
InChI Key: OPKYAGFKBPGHAO-UHFFFAOYSA-N
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Description

2-Benzyloxy-4-trifluoromethylphenylamine is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a phenylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-4-trifluoromethylphenylamine typically involves the following steps:

    Nitration and Reduction: The starting material, 2-benzyloxy-4-trifluoromethylbenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine group, yielding the desired phenylamine derivative.

    Reaction Conditions: The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step can be achieved using catalytic hydrogenation or chemical reduction with reagents such as iron powder and hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-4-trifluoromethylphenylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylamine derivatives.

Scientific Research Applications

2-Benzyloxy-4-trifluoromethylphenylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Benzyloxy-4-trifluoromethylphenylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and immune response, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

2-Benzyloxy-4-trifluoromethylphenylamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include 2-benzyloxy-4-fluorophenylamine, 2-benzyloxy-4-chlorophenylamine, and 2-benzyloxy-4-methylphenylamine.

    Uniqueness: The presence of the trifluoromethyl group imparts unique electronic and steric properties to the compound, enhancing its reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C14H12F3NO

Molecular Weight

267.25 g/mol

IUPAC Name

2-phenylmethoxy-4-(trifluoromethyl)aniline

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)11-6-7-12(18)13(8-11)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2

InChI Key

OPKYAGFKBPGHAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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